2-(Azetidin-2-yl)pyrimidine

Medicinal Chemistry Physicochemical Properties Scaffold Design

Scaffold geometry often limits kinase selectivity, but 2-(azetidin-2-yl)pyrimidine provides a distinct 2-azetidinyl exit vector that differentiates it from 3- or 5-substituted isomers, enabling exploration of unique binding orientations. • Free-base form (MW 135.17) meets Rule of Three criteria for fragment-based screening against JAK, ROCK, and Syk kinases. • Free N-H handle supports rapid diversification via alkylation, acylation, or reductive amination for focused library synthesis. Supplied as a research-grade intermediate with full quality assurance and global shipping from US stock.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B12979879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-2-yl)pyrimidine
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CNC1C2=NC=CC=N2
InChIInChI=1S/C7H9N3/c1-3-9-7(10-4-1)6-2-5-8-6/h1,3-4,6,8H,2,5H2
InChIKeyOZWHQSPSEPUPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-2-yl)pyrimidine: Identity and Classification


2-(Azetidin-2-yl)pyrimidine (C₇H₉N₃, MW 135.17 g/mol) is a heterocyclic building block consisting of a pyrimidine ring substituted at the 2-position with an azetidin-2-yl moiety . It belongs to the class of azetidinyl pyrimidines, which are broadly claimed as kinase inhibitors (JAK, ROCK, Syk) in multiple patent families [1][2]. This compound serves as a scaffold for medicinal chemistry and is supplied as a research-grade intermediate .

ScaffoldAzetidinyl pyrimidine heterocyclic building block
Class claimsKinase inhibitor patent class (JAK, ROCK, Syk)
Supplied asResearch-grade free base, no counterion

2-(Azetidin-2-yl)pyrimidine Substitution Risks


The attachment point of the azetidine ring to the pyrimidine core dictates the three-dimensional orientation of the basic amine and hydrogen-bonding vectors, which are critical for target engagement [1]. Replacing 2-(azetidin-2-yl)pyrimidine with a 3-azetidinyl isomer (e.g., 2-(azetidin-3-yl)pyrimidine, CAS 1236861-61-2) or a 5-substituted analog alters the exit vector geometry, leading to unpredictable binding affinities . The free-base form of 2-(azetidin-2-yl)pyrimidine further differentiates it from hydrochloride salts commonly used for solubility, as the absence of counterions may be preferred in specific reaction or formulation contexts .

Positional isomer (e.g., 3-azetidinyl) alters exit vector geometry; may shift target binding profile unpredictably.

Free base form differs from hydrochloride salts; counterion absence may be required for specific coupling or formulation contexts.

N-substituted azetidine analogs lack free N–H handle, limiting late-stage derivatization routes compared to this scaffold.

Differentiation Evidence for 2-(Azetidin-2-yl)pyrimidine


Positional Isomerism and Predicted Basicity

The azetidine nitrogen pKa is a key determinant of ionization state at physiological pH. Predicted pKa values for related isomers indicate that 2-(azetidin-3-yl)pyrimidine has a predicted pKa of 10.05 ± 0.40 . Although experimental pKa data for 2-(azetidin-2-yl)pyrimidine are not yet reported, the distinct connectivity (C2 of pyrimidine directly attached to C2 of azetidine vs. C3 of azetidine) is expected to shift the basicity of the azetidine nitrogen due to altered inductive and resonance effects, with computational estimates suggesting a ΔpKa of approximately 0.3–0.8 units . This difference can influence salt selection, solubility, and membrane permeability in drug discovery programs.

Predicted pKa
Class-level inference
2-(azetidin-2-yl): est. 9.2–9.7
3-isomer: pred. 10.05±0.40
ΔpKa ≈ 0.3–0.8 (less basic)
May influence ionization, oral absorption, and off-target profile.
Experimental verification pending; computational estimates.
Medicinal Chemistry Physicochemical Properties Scaffold Design

Kinase Inhibition Potential in JAK/ROCK Assays

Azetidinyl pyrimidines are explicitly claimed as JAK and ROCK kinase inhibitors in multiple patents, with broad utility in inflammatory and ocular diseases [1][2]. While 2-(azetidin-2-yl)pyrimidine itself has not been profiled in kinase panels, the closely related 5-(azetidin-3-yl)pyrimidine core has yielded derivatives with DLK inhibition Ki of 281 nM . By analogy, the 2-azetidinyl substitution offers a different exit vector that may access distinct kinase binding pockets, providing a rationale for its selection over 3- or 5-substituted isomers in fragment-based drug discovery [1].

Kinase activity
Class-level inference
Not directly profiled; related 5-azetidinyl derivative DLK Ki 281 nM.
Supports fragment-based kinase studies; scaffold geometry may favor distinct pockets.
Target compound kinase panel data unavailable.
Kinase Inhibition JAK ROCK Inflammation

Salt Form and Solubility Implications

2-(Azetidin-2-yl)pyrimidine is commercially supplied as the free base (MW 135.17 g/mol) . In contrast, the closely related 5-(azetidin-3-yl)pyrimidine is typically offered as the hydrochloride salt (MW 171.63 g/mol) . The free base form provides flexibility for in situ salt formation or direct use in reactions where chloride ions may interfere (e.g., metal-catalyzed couplings). Quantitative solubility data are not yet available for the free base; however, the absence of a counterion reduces molecular weight by ~21%, which can be advantageous for fragment-based screening where low molecular weight is a critical parameter .

Salt form / MW
Cross-study comparable
Free base MW 135.17
vs HCl salt analog MW 171.63
Δ36.46 g/mol (21% lower)
Lower MW aligns with fragment Rule of Three; avoids counterion interference.
Quantitative solubility data not reported.
Salt Selection Solubility Formulation

Synthetic Tractability: Direct C–C Connectivity

The 2-(azetidin-2-yl) substitution pattern places the azetidine nitrogen in a β-relationship to the pyrimidine ring, enabling potential intramolecular hydrogen-bonding motifs not accessible with 3-azetidinyl isomers . Additionally, the free azetidine N–H provides a handle for further functionalization (e.g., alkylation, acylation, sulfonylation) without requiring deprotection steps [1]. This synthetically advantageous feature is not shared by N-alkylated azetidine analogs, which require the basic amine to be installed early in the synthetic sequence.

Synthetic handle
Class-level inference
Free N–H on azetidine ring available for direct functionalization; no deprotection needed.
Enables late-stage diversification, reducing synthetic step count.
Advantage over N-alkylated/protected analogs.
Synthetic Chemistry Cross-Coupling Building Block

2-(Azetidin-2-yl)pyrimidine Application Scenarios


Fragment-Based Drug Discovery for Kinase Targets

With a molecular weight of 135.17 g/mol as the free base, 2-(azetidin-2-yl)pyrimidine meets the fragment 'Rule of Three' criteria, making it an ideal starting point for fragment screening against JAK, ROCK, or Syk kinases [1][2]. Its low MW and free N–H handle facilitate hit elaboration with minimal synthetic burden.

Kinase Inhibitor Lead Optimization

The distinct 2-azetidinyl geometry provides an underexplored exit vector compared to 3- or 5-substituted analogs, potentially unlocking selectivity for specific kinase isoforms. Patents explicitly claim azetidinyl pyrimidines for inflammatory and ocular indications, supporting their use in lead optimization [1][2].

Physicochemical Modulation via Salt/Prodrug

The predicted pKa difference (~0.3–0.8 units lower than 3-azetidinyl isomers) and the free base form allow formulation scientists to explore tailored salt forms or prodrugs to optimize solubility, permeability, and bioavailability for in vivo studies .

Diversity-Oriented Library Synthesis

The free azetidine N–H enables rapid diversification through alkylation, acylation, or reductive amination, enabling the construction of focused libraries around the azetidinyl pyrimidine scaffold for screening against multiple biological targets [3].

Application
Selection Property
Validation Focus
Kinase-targeted fragment screening
Low MW free base scaffold
Kinase panel binding and selectivity
Kinase inhibitor lead optimization
Distinct 2-azetidinyl exit vector geometry
Isoform selectivity profiling
Physicochemical property modulation
Predicted pKa and free base flexibility
Salt-form and solubility screening
Diversity-oriented library synthesis
Free N–H handle for rapid derivatization
Synthetic step-count efficiency
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